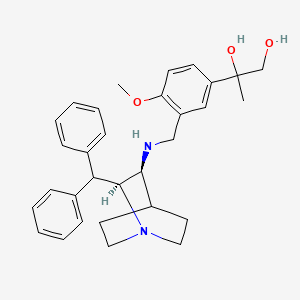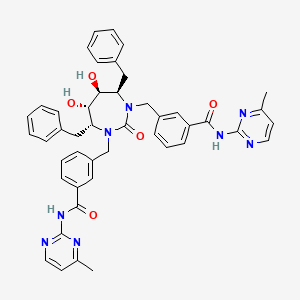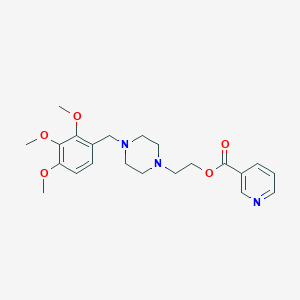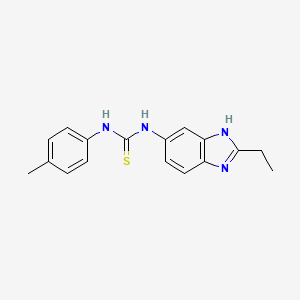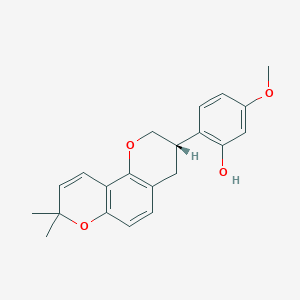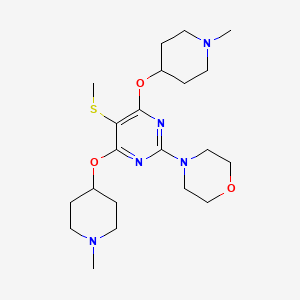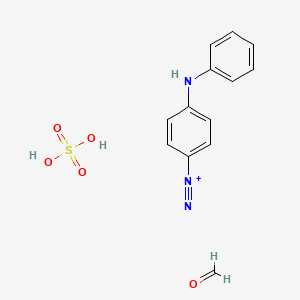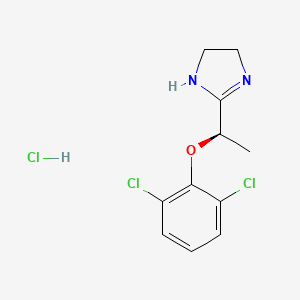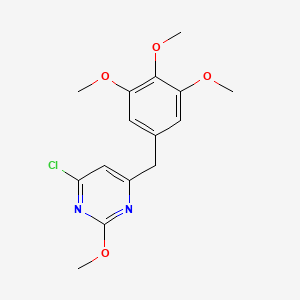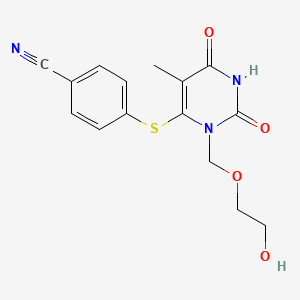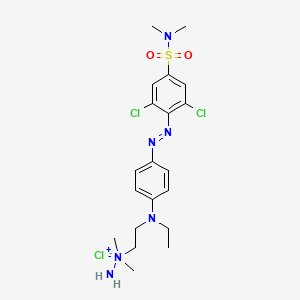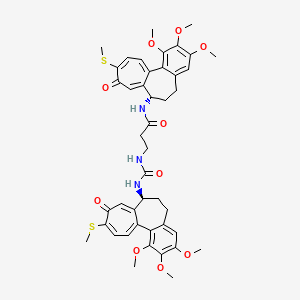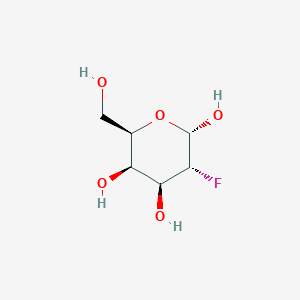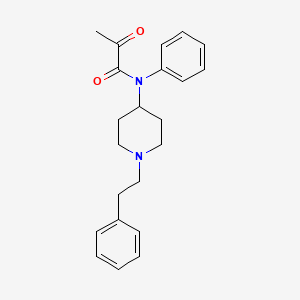
Pyruvyl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvyl fentanyl is a synthetic opioid analgesic, structurally related to fentanyl, which is known for its potent analgesic properties. Like other fentanyl analogs, this compound is designed to interact with the body’s opioid receptors, providing significant pain relief. due to its high potency, it also carries a high risk of overdose and dependency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyruvyl fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing agent.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Acylation: Finally, the 4-anilino-N-phenethylpiperidine is reacted with pyruvyl chloride to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine ring, leading to various analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Halogenated hydrocarbons and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Fentanyl N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various fentanyl analogs with different substituents on the aromatic or piperidine ring.
Scientific Research Applications
Pyruvyl fentanyl has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Studies on this compound help in understanding the interaction of synthetic opioids with opioid receptors.
Medicine: Research on this compound contributes to the development of new analgesics with improved safety profiles.
Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogs
Mechanism of Action
Pyruvyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates G-proteins, which in turn inhibit adenylate cyclase, reducing the levels of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced neurotransmitter release, resulting in analgesia and sedation . The activation of opioid receptors also triggers the release of dopamine, contributing to the compound’s addictive properties .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its high potency and widespread medical use.
Carfentanil: An extremely potent analog, primarily used in veterinary medicine.
Alfentanil: A shorter-acting analog used in anesthesia.
Sufentanil: A more potent analog used in surgical anesthesia .
Uniqueness of Pyruvyl Fentanyl: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. These modifications can influence its potency, duration of action, and interaction with opioid receptors .
Properties
CAS No. |
1243952-13-7 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-oxo-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H26N2O2/c1-18(25)22(26)24(20-10-6-3-7-11-20)21-13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3 |
InChI Key |
ALMTYKYZZQNMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



